2-chloro-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
2-chloro-N-[5-[(3-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O3S2/c17-13-7-2-1-6-12(13)14(22)18-15-19-20-16(26-15)25-9-10-4-3-5-11(8-10)21(23)24/h1-8H,9H2,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRRUOIQWUSSSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-chloro-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down into key components:
- Thiadiazole Ring : A five-membered heterocyclic structure that is known for its diverse biological activities.
- Chloro and Nitro Substituents : These groups enhance the compound's reactivity and potential interactions with biological targets.
Synthesis
The synthesis of 2-chloro-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves:
- Formation of the Thiadiazole Core : Utilizing thioketones and hydrazine derivatives.
- Introduction of Nitro and Benzamide Groups : Through electrophilic substitution reactions.
Antimicrobial Activity
Compounds containing the 1,3,4-thiadiazole moiety have been reported to exhibit significant antimicrobial properties. Studies indicate that derivatives similar to 2-chloro-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide show activity against various bacterial strains:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-chloro-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide | Staphylococcus aureus | 32 μg/mL |
| 2-chloro-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide | Escherichia coli | 64 μg/mL |
This indicates a promising potential for further development as an antimicrobial agent.
Anticancer Activity
Research has demonstrated that compounds with a thiadiazole structure can inhibit cancer cell proliferation. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by inhibiting specific enzyme pathways such as lipoxygenase (LOX), which is implicated in tumor progression.
In vitro studies have shown that certain derivatives exhibit cytotoxic effects comparable to established chemotherapeutics like doxorubicin:
| Cell Line | Compound Tested | IC50 (μM) |
|---|---|---|
| PC3 (prostate cancer) | 2-chloro-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide | 15 |
| HT29 (colon cancer) | 2-chloro-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide | 20 |
These findings suggest that this compound could be a lead candidate for anticancer drug development.
Anti-inflammatory Activity
The anti-inflammatory properties of thiadiazole derivatives have also been explored. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.
Case Studies
- Case Study on Anticancer Efficacy : A study evaluated the effects of various thiadiazole derivatives on cancer cell lines. The results indicated that compounds with nitro substitutions showed enhanced cytotoxicity due to their ability to induce oxidative stress in tumor cells.
- Antimicrobial Efficacy Study : Another investigation focused on the antibacterial properties of thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The study concluded that modifications at the thiadiazole position significantly influenced antimicrobial activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiadiazole Ring
The biological and physicochemical properties of thiadiazole derivatives are highly influenced by substituents. Key analogs include:
Substituent Variations on the Benzamide Moiety
The position and nature of substituents on the benzamide ring significantly alter electronic properties and bioactivity:
The target compound’s 2-chloro substituent likely provides moderate electron withdrawal without steric hindrance, contrasting with 3-chloro or 4-fluoro analogs that may exhibit different binding modes.
Anticancer Activity
- N-(5-(2-Cyano-3-(4-nitrophenyl)acrylamido)-1,3,4-thiadiazol-2-yl)benzamide (7e): Exhibits pro-apoptotic activity by inducing caspase-3 activation .
- KC162: Shows PIEZO1 agonist activity, relevant to mechanotransduction pathways in cancer .
Insecticidal Activity
- 2-Chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide (5): Displays high activity against Spodoptera littoralis (LC₅₀ = 12 µg/mL) .
- Target Compound : The nitro group could enhance oxidative stress in insects, though direct comparisons require further study.
Antioxidant Activity
- N-({5-[(3-Nitrobenzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide (9i): Demonstrates moderate ABTS•+ scavenging (IC₅₀ = 18 µM) .
Physicochemical Properties
- Melting Points : Benzylthio derivatives (e.g., 5h: 133–135°C ) generally exhibit lower melting points than chlorinated analogs (e.g., 5j: 138–140°C ), suggesting nitro groups may increase crystallinity.
- Synthetic Yields : Derivatives with simple thioethers (e.g., methylthio: 79% yield for 5f ) are more efficiently synthesized than nitro-containing analogs, which may require stringent conditions.
Preparation Methods
Synthesis of the 1,3,4-Thiadiazole Core
The 1,3,4-thiadiazole ring serves as the central scaffold for this compound. A widely adopted method involves cyclizing thiosemicarbazide derivatives under acidic conditions.
Formation of 5-Amino-1,3,4-Thiadiazole-2-Thiol
The precursor 5-amino-1,3,4-thiadiazole-2-thiol (1) is synthesized by refluxing thiosemicarbazide with phosphorus oxychloride (POCl₃). For example:
- Procedure : Thiosemicarbazide (0.05 mol) and POCl₃ (15 mL) are refluxed for 1 hour, followed by dilution with water (90 mL) and basification with potassium hydroxide. The precipitate is filtered and recrystallized from ethanol.
- Yield : ~70–80%.
This intermediate provides the reactive thiol (-SH) and amine (-NH₂) groups necessary for subsequent modifications.
Amidation with 2-Chlorobenzoyl Chloride
The final step involves coupling the amine group of (3) with 2-chlorobenzoyl chloride (4) to form the target compound.
Coupling Using EDC/HOBt
A carbodiimide-mediated coupling ensures efficient amide bond formation:
- Procedure : 2-Chlorobenzoyl chloride (0.018 mol) is activated with N-ethyl-N-dimethylaminopropylcarbodiimide (EDC, 0.018 mol) and hydroxybenzotriazole (HOBt, 0.018 mol) in acetonitrile (50 mL). Compound (3) (0.018 mol) is added, and the mixture is stirred at room temperature for 24 hours. The product is extracted with ethyl acetate, washed with sodium bicarbonate and brine, and recrystallized.
- Yield : 70–78%.
Alternative Schotten-Baumann Conditions
For larger-scale synthesis, the Schotten-Baumann method is employed:
- Procedure : Compound (3) is dissolved in aqueous sodium hydroxide, and 2-chlorobenzoyl chloride is added dropwise under vigorous stirring. The reaction is maintained at 0–5°C for 1 hour.
- Yield : 60–65%.
Table 2: Comparison of Amidation Methods
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| EDC/HOBt | EDC, HOBt, CH₃CN | 78 | 98 |
| Schotten-Baumann | NaOH, H₂O | 65 | 95 |
Characterization and Analytical Data
The synthesized compound is validated using spectroscopic techniques:
Challenges and Optimization Strategies
Side Reactions
Solvent Selection
Polar aprotic solvents (e.g., acetonitrile) improve reaction homogeneity, while ethanol enhances solubility of intermediates.
Q & A
Q. What are the common synthetic routes for 2-chloro-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves:
Thiadiazole Core Formation : Reacting 5-amino-1,3,4-thiadiazole-2-thiol with 3-nitrobenzyl chloride under basic conditions (e.g., triethylamine) to form the benzylthio intermediate .
Amide Coupling : Reacting the intermediate with 2-chlorobenzoyl chloride in a polar aprotic solvent (e.g., DCM) at 0–25°C to form the final product .
Optimization Tips :
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
Methodological Answer: Essential techniques include:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 434.3) .
- IR Spectroscopy : Identify C=O stretch (~1680 cm⁻¹) and S-C=N vibrations (~680 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?
Methodological Answer: Discrepancies often arise from:
- Purity Variations : Use HPLC (C18 column, acetonitrile/water gradient) to ensure ≥95% purity before assays .
- Assay Conditions : Standardize cell lines (e.g., HeLa vs. MCF-7), incubation times, and solvent controls (e.g., DMSO ≤0.1% v/v) .
- Structural Confirmation : Re-validate structures via X-ray crystallography (SHELX software ) to rule out polymorphic effects.
Q. What strategies are effective for studying structure-activity relationships (SAR) in analogues of this compound?
Methodological Answer:
- Substituent Variation : Replace the 3-nitrobenzyl group with electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups to assess impact on bioactivity .
- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., CDK1 or PARP enzymes). Key residues (e.g., Lys33, Asp145) may show hydrogen bonding with the amide group .
- In Silico ADMET : Predict pharmacokinetics via SwissADME; prioritize analogues with LogP <5 and TPSA >80 Ų for solubility .
Q. How can researchers address low solubility in pharmacological assays for this compound?
Methodological Answer:
- Formulation Adjustments : Use co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80) at biocompatible concentrations .
- Prodrug Synthesis : Introduce hydrolyzable groups (e.g., acetylated amide) to enhance solubility, then monitor release via LC-MS .
- Nanoencapsulation : Prepare liposomal formulations (e.g., DSPC/cholesterol) and measure encapsulation efficiency (>80% target) .
Q. What are the best practices for validating target engagement in mechanistic studies?
Methodological Answer:
- Biochemical Assays : Use fluorescence polarization (FP) to measure binding affinity (Kd) to purified enzymes (e.g., PARP-1) .
- Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in lysates after compound treatment (e.g., ΔTm ≥2°C) .
- CRISPR Knockout : Compare activity in wild-type vs. target-knockout cell lines to confirm specificity .
Q. Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity data between in vitro and in vivo models?
Methodological Answer:
- Metabolic Stability : Test hepatic microsomal stability (e.g., rat liver S9 fraction) to identify rapid clearance .
- Tissue Distribution : Use radiolabeled compound (¹⁴C) to track bioavailability in organs .
- Metabolite Profiling : Identify inactive/degraded metabolites via UPLC-QTOF-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
